Journal Name:Progress in Rubber, Plastics and Recycling Technology
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Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-07-10 , DOI:
10.2174/1389557523666230707151553
: Viruses cause a variety of diseases in the human body. Antiviral agents are used to prevent the production of disease-causing viruses. These agents obstruct and kill the virus's translation and replication. Because viruses share the metabolic processes of the majority of host cells, finding targeted medicines for the virus is difficult. In the ongoing search for better antiviral agents, the USFDA approved EVOTAZ, a new drug discovered for the treatment of Human Immunodeficiency Virus (HIV). It is a once-daily (OD) fixed-dose combination of Cobicistat, a cytochrome P450 (CYP) enzyme inhibitor, and Atazanavir, a protease inhibitor. The combination drug was created in such a way that it can inhibit both CYP enzymes and proteases at the same time, resulting in the virus's death. The drug is not effective in children under the age of 18; however, it is still being studied for various parameters. This review article focuses on EVOTAZ's preclinical and clinical aspects, as well as its efficacy and safety profiles.
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-02-06 , DOI:
10.2174/1389557523666230206104257
: A rising number of researchers are interested in thiophene-based analogs as they have wide possibilities of biological potential in the largely developing chemical world of the heterocyclic moiety. It also occupies a central position in synthetic organic chemistry and is of the highest theoretical and practical importance. It became an important moiety for researchers to discover combinatorial libraries and implement the efforts in search of the lead entity. Moreover, it helps medicinal chemists to improve sophisticated molecules with a broad range of pharmacological activities. Thiophene and its synthetic derivatives are a prominent heterocyclic compound class with intriguing uses in medical chemistry. It has been manifesting to be an effective drug in current respective diseases scenario. It has been discovered that thiophene has an extensive spectrum of pharmacological potential with numerous applications in academic interest, in the pharmaceutical industry, material science, and medicinal chemistry. Antimitotic, Antimicrobial, Anti-inflammatory, Anticonvulsant, Antipsychotic, Antiarrhythmic, Anti-anxiety, Antifungal, Antioxidant, Estrogen receptor regulating, and Anti-cancer are one of the pharmacological and physiological activities of thiophene moiety. However, there are some marketed formulations available such as Thiophenfurin, Teniposide, Cefoxitin, Ticaconazole, Sertaconazole, Suprofen, ketotifen, Brinzolamide, Dorzolamide, Tiotropium which contain thiophene nucleus. Thus, in a nutshell, gathering recent data is necessary to comprehend the present scenario of thiophene moiety for scientific research purposes and highlights a broad view of the biological potential of compounds having a thiophene nucleus.
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-07-18 , DOI:
10.2174/1389557523666230717110255
: Histone deacetylases (HDACs) are a class of enzymes that are responsible for the removal of acetyl groups from the ε-N-acetyl lysine of histones, allowing histones to wrap DNA more tightly. HDACs play an essential role in many biological processes, such as gene regulation, transcription, cell proliferation, angiogenesis, migration, differentiation and metastasis, which make it an excellent target for anticancer drug discovery. The search for histone deacetylase inhibitors (HDACis) has been intensified, with numerous HDACis being discovered, and five of them have reached the market. However, currently available HDAC always suffers from several shortcomings, such as limited efficacy, drug resistance, and toxicity. Accordingly, dual-targeting HDACis have attracted much attention from academia to industry, and great advances have been achieved in this area. In this review, we summarize the progress on inhibitors with the capacity to concurrently inhibit tubulin polymerization and HDAC activity and their application in cancer treatment.
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-02-22 , DOI:
10.2174/1389557523666230222124438
: Nanogels have gotten much attention as nanoscopic drug carriers, especially for delivering bioactive mediators to specific sites or at certain times. The versatility of polymer systems and the ease with which their physicochemical properties can be changed have resulted in versatile nano gel formulations. Nanogels offer exceptional stability, drug-loading capacity, biological consistency, strong penetration ability, and the ability to respond to environmental stimuli. Nanogels have shown great promise in various sectors, including gene delivery, chemotherapeutic medication delivery, diagnostics, organ targeting, and many more. This review focuses on various types of nanogels, preparation methods, including drug loading methods, various modes of biodegradation mechanisms, and primary mechanisms of drug release from nanogels. The article also focuses on the historical data for herb-related nanogels that are used to treat various disorders with great patient compliance, delivery rate, and efficacy.
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-05-26 , DOI:
10.2174/1389557523666230523114331
Background: Cardiovascular Disease is the leading cause of death in adult and pediatric patients with Chronic Kidney Disease (CKD) and its pathogenesis involves the interaction of multiple pathways. As Inflammatory mechanisms play a critical role in the vascular disease of CKD pediatric patients, there are several biomarkers related to inflammation strongly associated with this comorbidity. Objective: This review provides available evidence on the link between several biomarkers and the pathophysiology of heart disease in patients with CKD. Methods: The data were obtained independently by the authors, who carried out a comprehensive and non-systematic search in PubMed, Cochrane, Scopus, and SciELO databases. The search terms were “Chronic Kidney Disease”, “Cardiovascular Disease”, “Pediatrics”, “Pathophysiology”, “Mineral and Bone Disorder (MBD)”, “Renin Angiotensin System (RAS)”, “Biomarkers”, “BNP”, “NTproBNP”, “CK-MB”, “CXCL6”, “CXCL16”, “Endocan-1 (ESM-1)”, “FABP3”, “FABP4”, h-FABP”, “Oncostatin-M (OSM)”, “Placental Growth Factor (PlGF)” and “Troponin I”. Results: The pathogenesis of CKD-mediated cardiovascular disease is linked to inflammatory biomarkers, which play a critical role in the initiation, maintenance, and progression of cardiovascular disease. There are several biomarkers associated with cardiovascular disease in pediatric patients, including BNP, NTproBNP, CK-MB, CXCL6, CXCL16, Endocan-1 (ESM-1), FABP3, FABP4, Oncostatin-M (OSM), Placental Growth Factor (PlGF), and Troponin I. Conclusion: The pathogenesis of CKD-mediated cardiovascular disease is not completely understood, but it is linked to inflammatory biomarkers. Further studies are required to elucidate the pathophysiological and potential role of these novel biomarkers.
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-01-25 , DOI:
10.2174/1389557523666230125114921
: Discoidin domain receptor (DDR) 1, a collagen binding receptor kinase, is an intensively researched therapeutic target for cancer, fibrosis and other diseases. The majority of early known DDR1 inhibitors targeted the ATP binding pocket of this enzyme that shares structural similarities with other kinase pockets across the biological system. This structural similarity of DDR1 kinase with other protein kinases often leads to “off target “toxicity issues. Understanding of uniqueness in DDR:ATP–phosphate-binding loop (P-loop), DNA encoded library screen, structure-guided optimization studies, and machine learning drug design platforms that come under the umbrella of artificial intelligence has led to the discovery of a new array of inhibitors that are highly selective for DDR1 over DDR2 and other similar kinases. Most of the drug discovery platforms concentrated on the ATP binding region of DDR1 kinase and never looked beyond this region for novel therapeutic options. Recent findings have disclosed the kinase-independent functions of DDR1 in immune exclusion, which resides in the extracellular collagen-binding domain, thus opening avenues for the development of inhibitors that veer away from targeting ATP binding pockets. This recent understanding of the functional modalities of DDR1 opens the complexity of targeting this transmembrane protein as per its functional prominence in the respective disease and thus demands the development of specific novel therapeutics. The perspective gives a short overview of recent developments of DDR1 inhibitors with the aid of the latest technologies, future directions for therapeutic development, and possibility of combinational therapeutic treatments to completely disengage functions of DDR1.
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-02-03 , DOI:
10.2174/1389557523666230202111337
Background: Viral hemorrhagic fevers (VHFs) are a group of clinical syndromes caused by several different RNA virus families, including several members of the arenavirus, bunyavirus, filovirus, and flavivirus families. VHFs have high mortality rates, and they have been associated with vascular permeability, malaise, fever, variable degrees of hemorrhage, reduced plasma volume, and coagulation abnormalities. To treat such conditions, antigen-presenting cells target dysregulated immune reactions and productive infections. Monocytes and macrophages produce inflammatory cytokines that damage adaptive immunity, while infected dendritic cells fail to mature correctly, compromising adaptive immunity. Inflammation and uncontrolled virus replication are associated with vascular leakage and coagulopathy. Objective: VHF infects both humans and animals and if not treated, causes hemorrhagic manifestations and lethal platelet dysfunction. Besides pharmacological and immunological solutions, the intervention of natural products for VHF management is of great interest. In this review, we gathered current data about the effectiveness of natural products for VHF management. Methods: Data were extracted from Scopus, Google Scholar, PubMed, and Cochrane library in terms of clinical and animal studies published in English between 1981 to February, 2022. Results: Several plants from diverse families and species were identified with antiviral activity against VHF. The combination of botanical therapeutics and multitarget synergistic therapeutic effects is now the widely accepted explanation for the treatment of VHF. Most of these herbal therapeutics have shown promising immunomodulatory effects in vivo and in vitro VHF models. They can probably modulate the immune system in VHF-infected subjects mainly by interfering with certain inflammatory mediators involved in various infectious diseases. Conclusion: Natural, in particular, herbal sources can be valuable for the management of various VHFs and their related complications.
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-05-18 , DOI:
10.2174/1389557523666230517113936
: Diabetes is a chronic, and metabolic disorder that has gained epidemic proportions in the past few decades creating a threat throughout the globe. It is characterized by increased glucose levels that may be due to immune-mediated disorders (T1DM), insulin resistance or inability to produce sufficient insulin by β-pancreatic cells (T2DM), gestational, or an increasingly sedentary lifestyle. The progression of the disease is marked by several pathological changes in the body like nephropathy, retinopathy, and various cardiovascular complications. Treatment options for T1DM are majorly focused on insulin replacement therapy. While T2DM is generally treated through oral hypoglycemics that include metformin, sulfonylureas, thiazolidinediones, meglitinides, incretins, SGLT-2 inhibitors, and amylin antagonists. Multidrug therapy is often recommended when patients are found incompliant with the first-line therapy. Despite the considerable therapeutic benefits of these oral hypoglycemics, there lie greater side effects (weight variation, upset stomach, skin rashes, and risk of hepatic disease), and limitations including short half-life, frequent dosing, and differential bioavailability which inspires the researchers to pursue novel drug targets and small molecules having promising clinical efficacy posing minimum side-effects. This review summarizes some of the current emerging novel approaches along with the conventional drug targets to treat type 2 diabetes.
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-02-24 , DOI:
10.2174/1389557523666230221145844
: Poly (ADP-ribose) polymerase 1 (PARP1) plays important roles in both DNA repair and transcription, and the interplay of these processes in relation to cellular function and disease states has not been well defined. The tumor-suppressor effects of PARP inhibitors have attracted significant interest in the development of novel cancer therapies. As PARP1 binding motifs may be readily found in promoter elements of DNA repair genes, the expanding role of PARP1 in DNA repair does not have to be independent of transcription. The discovery of ADP-ribose binding modules that bind to various forms of mono- and poly-ADP-ribose has provided important insights into how ADP-ribosylation regulates different cellular pathways. Among the four distinct PAR-binding modules discovered so far, it is the macrodomain alone that, in addition to possessing binding activity, in some instances, also supports a catalytic activity toward ADP-ribose derivatives. However, the development of PARP inhibitors as chemopotentiating agents has been limited by an increase in observed toxicity, mainly myelosuppression, necessitating dose reduction of the cytotoxic chemotherapeutic agent and the PARP inhibitor. Hence, it presents an opportunity to rationally develop combinations of PARP inhibitors with new classes of DNA repair inhibitors that are on the horizon and classical cytotoxic agents. Clinical trials of PARP inhibitors are investigating various uses of these approaches in cancer. Recent studies on the clinical significance of PARP1 inhibitors are discussed in this review. These recent research advances will inform the selection of patient populations who can benefit from the PARP inhibitor treatment and the development of effective drug combination strategies.
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-05-11 , DOI:
10.2174/1389557523666230509123036
: Despite the tremendous progress that has occurred in recent years in cell biology and oncology, in chemical, physical and computer sciences, the disease cancer has continued as the major cause of death globally. Research organizations, academic institutions and pharmaceutical companies invest huge amounts of money in the discovery and development of new anticancer drugs. Though much effort is continuing and whatever available approaches are being attempted, the success of bringing one effective drug into the market has been uncertain. To overcome problems associated with drug discovery, several approaches are being attempted. One such approach has been the use of known, approved and marketed drugs to screen these for new indications, which have gained considerable interest. This approach is known in different terms as “drug repositioning or drug repurposing.” Drug repositioning refers to the structure modification of the active molecule by synthesis, in vitro/ in vivo screening and in silico computational applications where macromolecular structure-based drug design (SBDD) is employed. In this perspective, we aimed to focus on the application of repositioning or repurposing of essential drug moieties present in drugs that are already used for the treatment of some diseases such as diabetes, human immunodeficiency virus (HIV) infection and inflammation as anticancer agents. This review thus covers the available literature where molecular modeling of drugs/enzyme inhibitors through SBDD is reported for antidiabetics, anti-HIV and inflammatory diseases, which are structurally modified and screened for anticancer activity using respective cell lines.
Supplementary Information
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